molecular formula C10H9F4N B12950349 (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine CAS No. 1241679-37-7

(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine

Cat. No.: B12950349
CAS No.: 1241679-37-7
M. Wt: 219.18 g/mol
InChI Key: NLGWDQJHZVQRIX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4,5-tetrafluorobenzaldehyde and (S)-pyrrolidine.

    Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction. This can be achieved using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent recycling, are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine: can be compared with other fluorinated pyrrolidine derivatives.

    (S)-2-(2,3,4,5-Trifluorophenyl)pyrrolidine: Similar structure but with one less fluorine atom.

    (S)-2-(2,3,4,5-Tetrachlorophenyl)pyrrolidine: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

The presence of four fluorine atoms on the phenyl ring imparts unique electronic and steric properties to this compound, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

1241679-37-7

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

(2S)-2-(2,3,4,5-tetrafluorophenyl)pyrrolidine

InChI

InChI=1S/C10H9F4N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2/t7-/m0/s1

InChI Key

NLGWDQJHZVQRIX-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C(=C2F)F)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C(=C2F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.